molecular formula C29H27N3O5 B1349866 Fmoc-4-(3-carboxymethyl-2-keto-1-benzimidazolyl)-piperidine CAS No. 215190-29-7

Fmoc-4-(3-carboxymethyl-2-keto-1-benzimidazolyl)-piperidine

Cat. No. B1349866
M. Wt: 497.5 g/mol
InChI Key: MAMFYCHTCHKPAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-4-(3-carboxymethyl-2-keto-1-benzimidazolyl)-piperidine, commonly known as Fmoc-KBP, is a synthetic amino acid derivative that is used in various biochemical and physiological processes. It is a versatile compound that can be used in a wide range of applications, including the synthesis of peptides and peptidomimetics, and in the study of enzyme-catalyzed reactions. Fmoc-KBP has been extensively studied in the laboratory setting and is widely used in the field of biochemistry and molecular biology.

Scientific Research Applications

Fmoc Deprotection in Peptide Synthesis

The removal of the 9-Fluorenylmethoxycarbonyl (Fmoc) protecting group is a critical step in the solid-phase peptide synthesis process. Fmoc deprotection is typically achieved using secondary amines like piperidine. Research indicates that the efficiency and side reactions of Fmoc deprotection can significantly influence the purity and yield of the synthesized peptides. For instance, a comparative study on the performance of deprotection reagents highlighted that piperidine, along with alternatives such as 4-methylpiperidine and piperazine, shows similar efficiencies in initial tests. However, deeper analysis suggested that the choice of deprotection reagent could impact the hydrophobicity and size correlation with the yield and purity of the peptide product (Luna et al., 2016).

properties

IUPAC Name

2-[3-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-2-oxobenzimidazol-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27N3O5/c33-27(34)17-31-25-11-5-6-12-26(25)32(28(31)35)19-13-15-30(16-14-19)29(36)37-18-24-22-9-3-1-7-20(22)21-8-2-4-10-23(21)24/h1-12,19,24H,13-18H2,(H,33,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAMFYCHTCHKPAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C3=CC=CC=C3N(C2=O)CC(=O)O)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80373300
Record name [3-(1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80373300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

497.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-4-(3-carboxymethyl-2-keto-1-benzimidazolyl)-piperidine

CAS RN

215190-29-7
Record name [3-(1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80373300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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